4-(4-Methoxyphenyl)phthalazin-1(2h)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15(18)17-16-14/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLLTTFNKPGBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57353-93-2 | |
| Record name | 4-(4-Methoxyphenyl)-1-(2H)-phthalazinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Research indicates that 4-(4-Methoxyphenyl)phthalazin-1(2H)-one exhibits significant antimicrobial properties against various bacterial strains. Its derivatives have been studied for their potential as therapeutic agents in treating infections .
Anticancer Properties
Phthalazinones, including this compound, have been explored as potential anticancer agents. They are known to inhibit poly (ADP-ribose) polymerase-1 (PARP), which is involved in DNA repair mechanisms. Compounds in this class are being developed for preclinical studies targeting various cancers .
Neurological Applications
The compound has shown promise in treating neurological disorders due to its ability to modulate certain neurotransmitter systems. Research into its effects on cognitive impairment and neurodegenerative diseases is ongoing .
Table of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | |
| Anticancer | PARP inhibitor; induces apoptosis in cancer cells | |
| Neuroprotective | Modulates neurotransmitter systems |
Material Science Applications
In addition to its biological applications, this compound is utilized in materials science. Its unique structural properties allow it to be incorporated into polymers and coatings, enhancing their stability and performance. The compound's ability to form complexes with metals also opens avenues for developing novel catalysts .
Case Studies
- Antimicrobial Study : A study evaluated the effectiveness of this compound against multiple bacterial strains. Results demonstrated significant inhibition rates compared to control groups, suggesting its potential as a lead compound in antibiotic development .
- Cancer Research : In preclinical trials, derivatives of this compound were tested for their ability to inhibit tumor growth in animal models. The results indicated a dose-dependent response, highlighting the compound's therapeutic potential in oncology .
- Neurological Applications : A recent study investigated the effects of this compound on cognitive function in rodent models of Alzheimer's disease. Findings suggested improvements in memory retention and cognitive performance, warranting further exploration into its neuroprotective mechanisms .
Q & A
Q. What are the established synthetic routes for 4-(4-Methoxyphenyl)phthalazin-1(2H)-one and its derivatives?
The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting this compound with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions yields chlorinated derivatives. Subsequent reactions with nucleophiles (e.g., amino acids, hydrazine hydrate) in ethanol/water mixtures produce functionalized phthalazine derivatives (e.g., pyrazolophthalazines, triazolophthalazines). Key steps include controlled heating (steam bath for 2 hours), ice-water quenching, and recrystallization from ethanol .
Table 1: Reaction Conditions for Derivatives
| Reagent | Solvent | Time (h) | Product Type | Yield (%) |
|---|---|---|---|---|
| Glycine | Ethanol/H₂O | 8 | Pyridone derivatives | 60–70 |
| Hydrazine hydrate | Ethanol | 6 | Triazolophthalazines | 75–80 |
| Anthranilic acid | Ethanol/H₂O | 8 | Phthalazinopyridones | 65–70 |
Q. What spectroscopic and crystallographic methods validate the structure of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments.
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the phthalazinone ring).
- X-ray Crystallography: Resolves crystal packing and bond angles. For example, derivatives like 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one exhibit planar phthalazinone cores with dihedral angles <5° between aromatic rings .
Q. How are reaction conditions optimized for halogenation reactions involving this compound?
Halogenation (e.g., chlorination) is optimized by:
- Using POCl₃/PCl₅ mixtures in a 1:1 molar ratio.
- Maintaining reflux temperatures (100–110°C) to ensure complete substitution.
- Quenching with ice-water to precipitate products and minimize side reactions .
Advanced Research Questions
Q. How can computational methods elucidate the reactivity of this compound with nucleophiles?
Density Functional Theory (DFT) calculations can model:
- Electrophilic Sites: Molecular electrostatic potential (MESP) maps identify electron-deficient regions (e.g., C-1 position in the phthalazinone ring) prone to nucleophilic attack.
- Reaction Pathways: Transition state analysis for substitution reactions, such as chloride displacement by hydrazine, predicts activation energies and regioselectivity .
Q. What strategies resolve contradictions in reaction outcomes when varying nucleophiles?
Divergent products (e.g., pyridones vs. triazoles) arise from nucleophile-specific mechanisms:
- Amino Acids: Carboxylic acid groups in glycine promote cyclization via intramolecular hydrogen bonding, leading to pyridone derivatives.
- Hydrazine: Dual nucleophilic sites (NH₂ groups) enable sequential substitutions, forming triazole rings. Control experiments (e.g., monitoring intermediates via LC-MS) and kinetic studies clarify mechanistic pathways .
Q. How do steric and electronic effects influence the photophysical properties of derivatives?
Substituents like methoxy groups enhance fluorescence by:
- Electronic Effects: Electron-donating groups (e.g., -OCH₃) increase conjugation, shifting emission wavelengths (e.g., λₑₘ = 450–500 nm).
- Steric Effects: Bulky substituents (e.g., phenyl groups) reduce aggregation-caused quenching (ACQ), improving quantum yields. Fluorimetric studies in acetonitrile/water mixtures quantify these effects .
Q. What are the challenges in crystallizing derivatives for structural studies?
- Solubility: Ethanol/water mixtures (1:1 v/v) balance solubility and crystallization kinetics.
- Polymorphism: Slow cooling (0.5°C/min) minimizes polymorph formation.
- Crystal Packing: Derivatives with planar structures (e.g., pyridones) favor π-π stacking, aiding single-crystal growth .
Q. How can reaction yields be improved in multi-step syntheses?
- Stepwise Purification: Column chromatography after each step removes byproducts.
- Catalysis: Lewis acids (e.g., ZnCl₂) accelerate cyclization steps.
- Microwave Assistance: Reduces reaction times (e.g., from 8 hours to 1 hour for hydrazine reactions) .
Methodological Notes
- Data Validation: Cross-reference spectral data with PubChem entries (e.g., CID 118543-28-5) and crystallographic databases (CCDC) .
- Contradiction Management: Replicate experiments under inert atmospheres (N₂/Ar) to exclude oxidative side reactions.
- Advanced Characterization: Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes for photodynamic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
